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molecular formula C12H16O4 B8447695 3-Hydroxy-4-isopropyloxybenzoic acid ethyl ester CAS No. 158860-97-0

3-Hydroxy-4-isopropyloxybenzoic acid ethyl ester

Cat. No. B8447695
M. Wt: 224.25 g/mol
InChI Key: SBZAZNMFLHNDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06953857B2

Procedure details

5 g (27.5 mmol) of 3,4-Dihydroxy-benzoic acid ethyl ester was dissolved in 110 ml of DMF and treated at 0° C. with 3.8 g (27.5 mmol) of potassium carbonate and 3.38 g (27.5 mmol) of isopropyl bromide. The solution was stirred for 16 h at RT, then a further 1.014 g (8.3 mmol) of isopropyl bromide was added. The reaction solution was heated at 50° C. for 3 h. The solvent was removed under reduced pressure, the residue was taken-up in ethyl acetate and the solution was washed three times with water and twice with saturated aqueous sodium chloride. The organic phase was dried with magnesium sulphate, filtered and the solvent was removed under reduced pressure. The residue was chromatographed on silica gel eluting with n-heptane/ethyl acetate (5/1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
3.38 g
Type
reactant
Reaction Step Two
Quantity
1.014 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([OH:12])[CH:6]=1)[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH:20](Br)([CH3:22])[CH3:21]>CN(C=O)C>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH:20]([CH3:22])[CH3:21])=[C:7]([OH:12])[CH:6]=1)[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)O)O)=O
Name
Quantity
110 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.38 g
Type
reactant
Smiles
C(C)(C)Br
Step Three
Name
Quantity
1.014 g
Type
reactant
Smiles
C(C)(C)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 16 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated at 50° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
the solution was washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with n-heptane/ethyl acetate (5/1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)OC(C1=CC(=C(C=C1)OC(C)C)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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